

# The Enigmatic Molecule: Deconstructing the Available Data on Rimoprogin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rimoprogin*

Cat. No.: *B1202305*

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An in-depth analysis of the publicly accessible information on the experimental small molecule **Rimoprogin** reveals a compound in the nascent stages of scientific inquiry. While a definitive history and mechanism of action remain elusive, this technical guide consolidates the currently available data for researchers, scientists, and drug development professionals.

As of late 2025, information regarding the discovery and developmental history of **Rimoprogin** is exceptionally limited in the public domain. The compound is cataloged as an experimental small molecule, indicating it is likely in the early phases of preclinical research. Details concerning the specific researchers, institutions, or the initial screening programs that led to its identification are not yet publicly available.

## Physicochemical Properties

Quantitative data on **Rimoprogin** is sparse. The primary available information pertains to its fundamental physicochemical properties. This data is crucial for any further computational or in-vitro experimental design.

Property	Value	Data Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IN <sub>2</sub> OS	DrugBank
Average Molecular Weight	306.12 Da	DrugBank
Monoisotopic Molecular Weight	305.93238 Da	DrugBank
CAS Number	37750-83-7	DrugBank

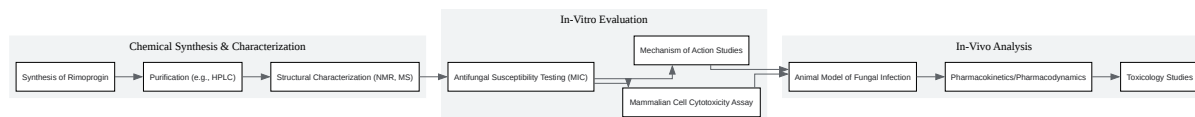
## Putative Therapeutic Class: An Antifungal Agent?

While not explicitly stated in the available records, the chemical structure of **Rimoprogin**, containing a thiazole-like ring and iodine, bears some resemblance to other synthetic molecules investigated for antimicrobial properties. The history of antifungal drug discovery has seen the exploration of various heterocyclic compounds. For instance, the development of antifungal agents has progressed from early treatments to more specific enzyme inhibitors, such as the azoles, which target ergosterol synthesis. The allylamines represent another class that inhibits a key enzyme in the same pathway.

Given the lack of direct evidence, any proposed mechanism of action for **Rimoprogin** would be purely speculative. However, a logical starting point for investigation, based on common antifungal mechanisms, could be the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

## Experimental Protocols: A Forward-Looking Perspective

Without published studies, detailing specific experimental protocols used for **Rimoprogin** is impossible. However, a standard workflow for characterizing a novel potential antifungal agent can be proposed. This serves as a roadmap for researchers investigating **Rimoprogin** or similar experimental compounds.

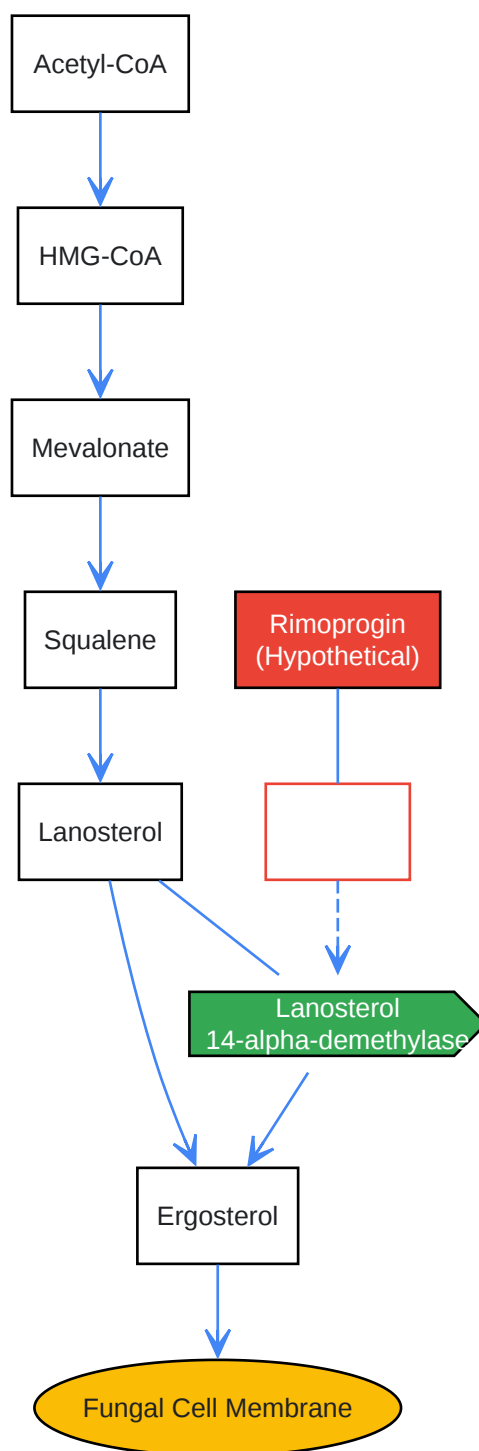


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A generalized experimental workflow for the characterization of a novel antifungal candidate.

## Postulated Signaling Pathway Interference

Without experimental data, any depiction of a signaling pathway affected by **Rimoprogin** is hypothetical. However, if **Rimoprogin** were to function as a typical azole-like antifungal, its primary target would be the ergosterol biosynthesis pathway. Specifically, it would likely inhibit the enzyme lanosterol 14- $\alpha$ -demethylase, which is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.



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A hypothetical mechanism of action for **Rimoprogin** targeting the fungal ergosterol biosynthesis pathway.

## Concluding Remarks and Future Directions

The current body of public knowledge on **Rimoprogin** is insufficient to draw firm conclusions about its discovery, history, or therapeutic potential. The information available through databases such as DrugBank suggests it is a compound of interest in the experimental phase. For the scientific community to build upon this initial designation, future publications will need to elucidate its synthesis, in-vitro activity against a panel of fungal pathogens, and initial safety profile. Researchers are encouraged to monitor chemical and biological databases for updates on this enigmatic molecule. Should further data become available, this guide will be updated accordingly.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)